
Letrozole N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Letrozole N-Oxide is a derivative of letrozole, a non-steroidal aromatase inhibitor primarily used in the treatment of hormone receptor-positive breast cancer in postmenopausal women. This compound retains the core structure of letrozole but includes an additional oxygen atom, which may alter its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Letrozole N-Oxide typically involves the oxidation of letrozole. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
- Dissolving letrozole in an appropriate solvent.
- Adding the oxidizing agent gradually while maintaining the reaction temperature.
- Isolating the product through filtration or crystallization.
- Purifying the compound using techniques like recrystallization or chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo further oxidation reactions, potentially forming more oxidized derivatives.
Reduction: It can be reduced back to letrozole under specific conditions using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products:
Oxidation: Higher oxidized derivatives.
Reduction: Letrozole.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Letrozole N-Oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study oxidation and reduction reactions.
Biology: Investigated for its potential effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential as an alternative or complementary treatment to letrozole in hormone receptor-positive breast cancer.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
Letrozole N-Oxide, like letrozole, inhibits the enzyme aromatase, which is responsible for converting androgens to estrogens. By blocking this enzyme, this compound reduces estrogen levels in the body, which is beneficial in treating estrogen-dependent cancers. The additional oxygen atom may enhance its binding affinity or alter its metabolic stability, potentially leading to different pharmacokinetic properties.
Comparison with Similar Compounds
Letrozole: The parent compound, widely used in breast cancer treatment.
Anastrozole: Another non-steroidal aromatase inhibitor with a similar mechanism of action.
Exemestane: A steroidal aromatase inhibitor that irreversibly binds to the enzyme.
Uniqueness: Letrozole N-Oxide is unique due to its additional oxygen atom, which may confer different chemical and biological properties compared to letrozole and other aromatase inhibitors. This structural modification can lead to variations in its efficacy, selectivity, and metabolic profile, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C17H11N5O |
|---|---|
Molecular Weight |
301.30 g/mol |
IUPAC Name |
4-[(4-cyanophenyl)-(4-oxido-1,2,4-triazol-4-ium-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C17H11N5O/c18-9-13-1-5-15(6-2-13)17(22-12-21(23)11-20-22)16-7-3-14(10-19)4-8-16/h1-8,11-12,17H |
InChI Key |
WFCVBKHVPWAUPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)N3C=[N+](C=N3)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



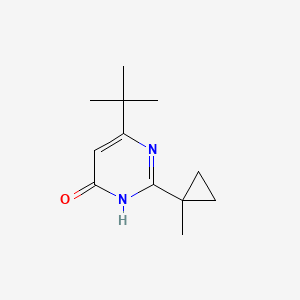
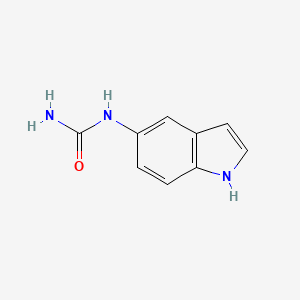
![O-[4-[tert-butyl(dimethyl)silyl]oxybutyl]hydroxylamine](/img/structure/B13861062.png)
![1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-bromopropan-1-one](/img/structure/B13861068.png)
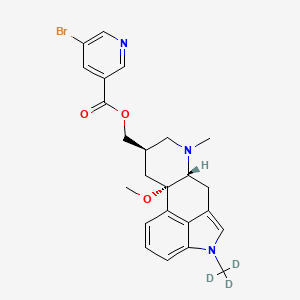
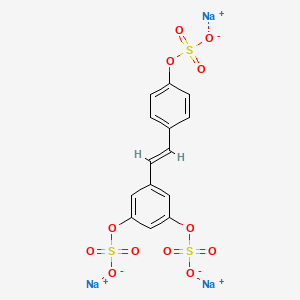

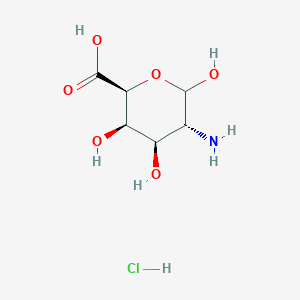
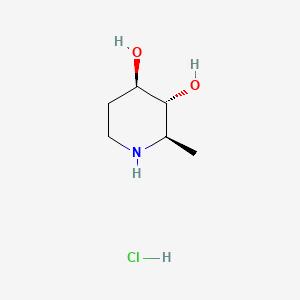
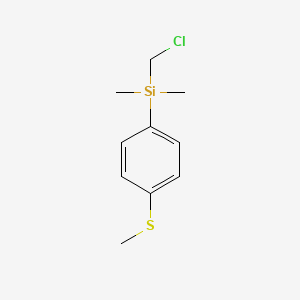
![[2-[(2-Bromophenyl)methoxy]phenyl]methanol](/img/structure/B13861139.png)
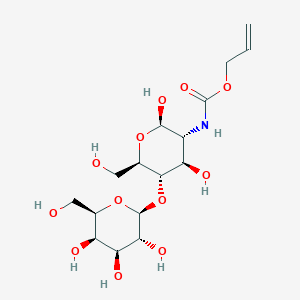
![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Isopropylamide](/img/structure/B13861153.png)
